molecular formula C8H11NO2S B2885680 5-Isopropyl-2-methylthiazole-4-carboxylic acid CAS No. 137267-48-2

5-Isopropyl-2-methylthiazole-4-carboxylic acid

Cat. No. B2885680
CAS RN: 137267-48-2
M. Wt: 185.24
InChI Key: AJPHVIIYUJWTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-2-methylthiazole-4-carboxylic acid is an organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 . It is used in research and has potential applications in various fields .


Molecular Structure Analysis

The molecular structure of 5-Isopropyl-2-methylthiazole-4-carboxylic acid consists of a thiazole ring, which is a type of heterocyclic aromatic compound. This ring is substituted with an isopropyl group, a methyl group, and a carboxylic acid group .

Scientific Research Applications

Synthesis and Chemical Properties Derivatives of thiazole and related compounds have been extensively studied for their chemical properties and synthesis applications. For instance, the synthesis of 4-methylthiazole derivatives has been explored for creating compounds with potential corrosion inhibition properties on mild steel in acidic media, demonstrating significant inhibition efficiencies (Lagrenée et al., 2002). Similarly, the preparation of isoxazole and oxazole derivatives from thiazole precursors has been achieved through controlled isomerization processes, showcasing their versatility in synthetic organic chemistry (Serebryannikova et al., 2019).

Biological Activity and Pharmacological Applications Thiazole derivatives have been synthesized and evaluated for a broad spectrum of biological activities. Notably, new derivatives containing isoxazole and isothiazole moieties have been explored for their synergistic effects with antitumor drugs, indicating potential applications in cancer chemotherapy (Kletskov et al., 2018). Additionally, the design and synthesis of triazole-amine derivatives, closely related to thiazole chemistry, have been pursued, revealing antimicrobial activities and providing insights into molecular-level medication effects (Kadam, 2023).

Material Science and Corrosion Inhibition The application of thiazole derivatives in material science, particularly in corrosion inhibition, has been extensively researched. Compounds such as 4-methylthiazole-5-carboxylic acid derivatives have shown exceptional corrosion inhibition efficiencies for mild steel in hydrochloric acid solutions, demonstrating their importance in industrial applications (Hassan et al., 2007).

properties

IUPAC Name

2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-4(2)7-6(8(10)11)9-5(3)12-7/h4H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPHVIIYUJWTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-methylthiazole-4-carboxylic acid

Synthesis routes and methods

Procedure details

Ethyl 2-methyl-5-(1-methylethyl)-1,3-thiazole-4-carboxylate (200 mg) was dissolved in 1,4-dioxane (2 ml). Hydrochloric acid (2 ml) was added and the mixture was heated at reflux under nitrogen for 18 h. One drop of concentrated hydrochloric acid was added and the mixture was heated at reflux for 72 h. The mixture was cooled to RT, the solvent was removed in vacuo and toluene (15 ml) was added. The solvent was removed in vacuo to give a brown oil which solidified on standing. The product was dried in a vacuum oven overnight to give the title compound (171 mg) as a brown solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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